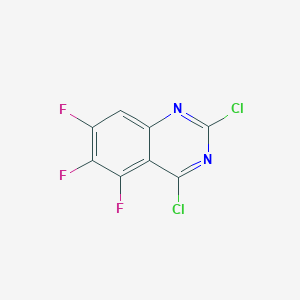
2,4-Dichloro-5,6,7-trifluoroquinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-5,6,7-trifluoroquinazoline is an organic compound with the molecular formula C8HCl2F3N2. It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings. This compound is notable for its unique combination of chlorine and fluorine substituents, which impart distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5,6,7-trifluoroquinazoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Condensation: The initial step involves the condensation of 2-amino-4-chlorobenzoic acid with appropriate reagents to form an intermediate compound.
Nitration: The intermediate undergoes nitration to introduce nitro groups at specific positions.
Chlorination: Finally, the nitro groups are replaced with chlorine atoms through a chlorination reaction, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2,4-Dichloro-5,6,7-trifluoroquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents are commonly used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to the formation of quinazoline derivatives with altered oxidation states.
科学的研究の応用
2,4-Dichloro-5,6,7-trifluoroquinazoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties
作用機序
The mechanism of action of 2,4-Dichloro-5,6,7-trifluoroquinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 2,4-Dichloro-6,7-dimethoxyquinazoline
- 2,4-Dichloro-5,6,8-trifluoroquinazoline
- 2,4-Diamino-6,7-dimethoxyquinazoline
Uniqueness
2,4-Dichloro-5,6,7-trifluoroquinazoline is unique due to its specific combination of chlorine and fluorine substituents, which impart distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and chemical behaviors, making it valuable for various research and industrial applications .
特性
分子式 |
C8HCl2F3N2 |
|---|---|
分子量 |
253.00 g/mol |
IUPAC名 |
2,4-dichloro-5,6,7-trifluoroquinazoline |
InChI |
InChI=1S/C8HCl2F3N2/c9-7-4-3(14-8(10)15-7)1-2(11)5(12)6(4)13/h1H |
InChIキー |
LZRFPEUZZWZCAD-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=C(C(=C1F)F)F)C(=NC(=N2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















